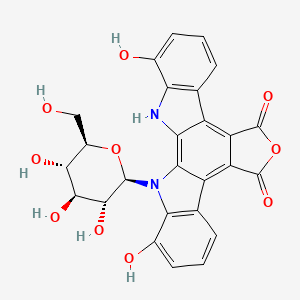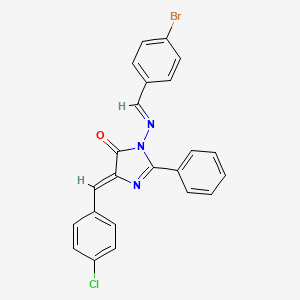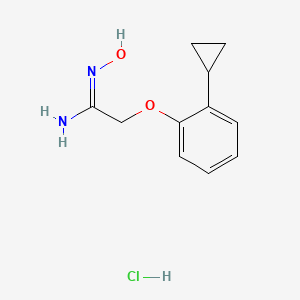
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride is a chemical compound with a complex structure that includes a cyclopropyl group, a phenoxy group, and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride typically involves the reaction of 2-cyclopropylphenol with ethanimidamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride exerts its effects involves interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Ethanimidamide, 2-(2-cyclopropylphenoxy)-N-hydroxy-, monohydrochloride can be compared with other similar compounds such as:
2-(2-cyclohexylphenoxy)ethylamine: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.
2-(2-cyclopropylphenoxy)propanoic acid: Contains a carboxylic acid group instead of an ethanimidamide group.
Eigenschaften
CAS-Nummer |
81720-98-1 |
|---|---|
Molekularformel |
C11H15ClN2O2 |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
2-(2-cyclopropylphenoxy)-N'-hydroxyethanimidamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-11(13-14)7-15-10-4-2-1-3-9(10)8-5-6-8;/h1-4,8,14H,5-7H2,(H2,12,13);1H |
InChI-Schlüssel |
DCPZQSXHMNWQJD-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC1C2=CC=CC=C2OC/C(=N\O)/N.Cl |
Kanonische SMILES |
C1CC1C2=CC=CC=C2OCC(=NO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)
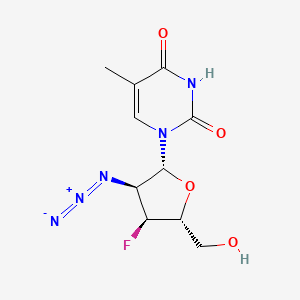

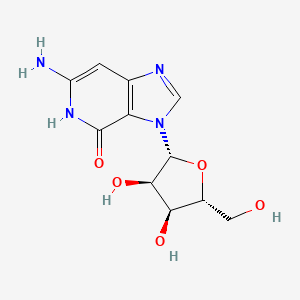
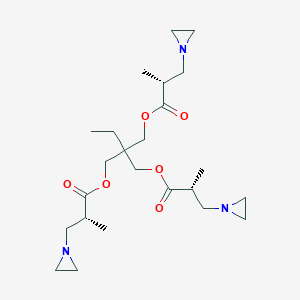
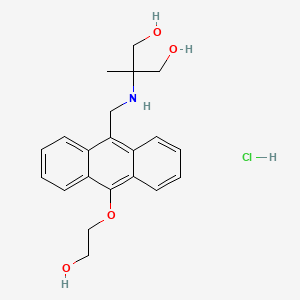
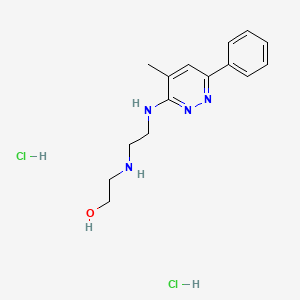
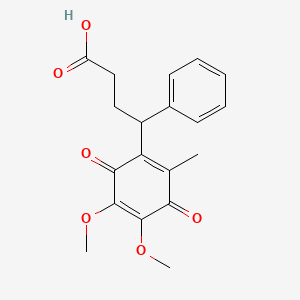
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
